![molecular formula C24H12N6 B1596482 2,4,6-Tris(4-cyanophenyl)-1,3,5-triazine CAS No. 6876-34-2](/img/structure/B1596482.png)
2,4,6-Tris(4-cyanophenyl)-1,3,5-triazine
Overview
Description
2,4,6-Tris(4-cyanophenyl)-1,3,5-triazine is an organic compound belonging to the triazine family It is characterized by a triazine ring substituted with three 4-cyanophenyl groups at the 2, 4, and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tris(4-cyanophenyl)-1,3,5-triazine typically involves the cyclotrimerization of benzonitrile derivatives. One common method is the reaction of 4-cyanobenzonitrile with a suitable catalyst under high-temperature conditions. The reaction proceeds through the formation of intermediate species, which then cyclize to form the triazine ring.
Industrial Production Methods: Industrial production of this compound can be achieved through similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Tris(4-cyanophenyl)-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
Organic Electronics
Organic Light-Emitting Diodes (OLEDs)
The compound is employed as a semiconductor material in OLEDs. Its ability to facilitate efficient charge transport makes it suitable for use in light-emitting layers of these devices. The presence of multiple cyanophenyl substituents enhances its luminescent properties, contributing to improved device performance.
Organic Photovoltaics (OPVs)
In OPVs, 2,4,6-Tris(4-cyanophenyl)-1,3,5-triazine serves as an electron-accepting material. Its electronic structure allows for effective charge separation and transport within the photovoltaic cells, leading to higher energy conversion efficiencies.
Sensors
The compound's electronic properties also render it useful in sensor applications. It can be integrated into devices designed to detect chemical substances through changes in electrical conductivity or optical properties. The π-π stacking interactions and hydrogen bonding capabilities enhance its sensitivity and selectivity towards specific analytes.
Materials Science
Covalent Organic Frameworks (COFs)
this compound can be utilized as a building block for COFs. These frameworks are significant for applications in gas storage and separation due to their high surface area and tunable porosity. The compound facilitates the formation of robust networks that can adsorb gases like CO₂ and H₂ effectively .
Photocatalysts
The compound has been explored as a photocatalyst due to its ability to absorb light and drive chemical reactions under light irradiation. This application is particularly relevant in environmental remediation processes where it can assist in breaking down pollutants .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2,4,6-Tris(4-cyanophenyl)-1,3,5-triazine involves its interaction with specific molecular targets. The triazine ring and cyanophenyl groups can engage in various interactions, such as hydrogen bonding, π-π stacking, and coordination with metal ions. These interactions influence the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- 2,4,6-Tris(4-methylphenyl)-1,3,5-triazine
- 2,4,6-Tris(4-chlorophenyl)-1,3,5-triazine
- 2,4,6-Tris(4-nitrophenyl)-1,3,5-triazine
Comparison: Compared to its analogs, 2,4,6-Tris(4-cyanophenyl)-1,3,5-triazine is unique due to the presence of the cyanophenyl groups, which impart distinct electronic and steric properties. These differences affect the compound’s reactivity, stability, and potential applications. For instance, the electron-withdrawing nature of the cyano groups can enhance the compound’s ability to participate in certain types of chemical reactions and interactions.
Biological Activity
2,4,6-Tris(4-cyanophenyl)-1,3,5-triazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the realms of anticancer and antimicrobial properties. This article explores the biological activity of this compound, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
The compound features a triazine core with three 4-cyanophenyl substituents, enhancing its electronic properties and reactivity. The presence of the triazine ring allows for various interactions such as hydrogen bonding and π-π stacking, which are crucial for its biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of this compound exhibit potent anticancer properties. Notably:
- Cell Line Studies : The compound has shown effective cytotoxicity against several cancer cell lines:
- A549 (lung cancer) : IC50 = 0.20 μM
- MCF-7 (breast cancer) : IC50 = 1.25 μM
- HeLa (cervical cancer) : IC50 = 1.03 μM
- HepG2 (liver cancer) : IC50 = 12.21 μM
These results indicate a strong potential for the compound as an anticancer agent through its selective inhibition of pathways involved in tumorigenesis .
The mechanism by which this compound exerts its effects involves:
- Inhibition of Key Enzymes : The compound has been shown to inhibit PI3K and mTOR pathways, which are critical for cancer cell growth and survival.
- Induction of Apoptosis : Studies indicate that certain derivatives promote apoptosis in cancer cells by altering the expression of pro-apoptotic (BAX) and anti-apoptotic (Bcl-2) proteins .
Antimicrobial Activity
In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity:
- Microbial Testing : A series of derivatives were synthesized and tested against various pathogens.
- Minimum Inhibitory Concentrations (MIC) : Several compounds exhibited MIC values ranging from 6.25 to 12.5 μg/mL against Gram-positive and Gram-negative bacteria as well as fungi .
Summary of Biological Activities
Biological Activity | Cell Line / Pathogen | IC50 / MIC Values |
---|---|---|
Anticancer | A549 | 0.20 μM |
Anticancer | MCF-7 | 1.25 μM |
Anticancer | HeLa | 1.03 μM |
Anticancer | HepG2 | 12.21 μM |
Antimicrobial | Various bacteria | 6.25 - 12.5 μg/mL |
Case Studies
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various triazine derivatives on HCT116 cells, showing significant inhibition at varying concentrations over time .
- Antimicrobial Efficacy : Another study focused on the antimicrobial potential against six Candida strains, demonstrating that certain derivatives were more effective than standard treatments like fluconazole .
Properties
IUPAC Name |
4-[4,6-bis(4-cyanophenyl)-1,3,5-triazin-2-yl]benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H12N6/c25-13-16-1-7-19(8-2-16)22-28-23(20-9-3-17(14-26)4-10-20)30-24(29-22)21-11-5-18(15-27)6-12-21/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYKRIYCYWOHUDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=NC(=NC(=N2)C3=CC=C(C=C3)C#N)C4=CC=C(C=C4)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H12N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363925 | |
Record name | 2,4,6-TRIS(4-CYANOPHENYL)-1,3,5-TRIAZINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6876-34-2 | |
Record name | 2,4,6-TRIS(4-CYANOPHENYL)-1,3,5-TRIAZINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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